6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one
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Overview
Description
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with morpholine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one typically involves multi-step organic synthesis. The key steps include the formation of the chromen-4-one core, followed by the introduction of morpholine and pyrrolidine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, known for their biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, used in medicinal chemistry.
Chromen-4-one derivatives: Compounds with a chromen-4-one core, explored for their therapeutic potential.
Uniqueness
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C22H27N3O5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one |
InChI |
InChI=1S/C22H27N3O5/c26-19-14-20(24-4-8-28-9-5-24)30-21-16(18-2-1-3-23-18)12-15(13-17(19)21)22(27)25-6-10-29-11-7-25/h12-14,18,23H,1-11H2 |
InChI Key |
PJGFKBIYRKYANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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